3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-iodofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-6-5-12(18-13)14(17)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPNSOQQISHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Iodination of Furan: The furan ring can be iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The iodinated furan can then be coupled with the 3,4-dihydroisoquinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Condensation Reactions
The methanone group participates in nucleophilic additions with amines or alcohols under mild conditions. For example:
Key Findings :
-
Electron-withdrawing groups on the furan ring enhance electrophilicity at the carbonyl carbon .
-
Steric hindrance from the dihydroisoquinoline moiety reduces yields with bulky amines.
Reduction Reactions
The carbonyl group undergoes selective reduction while preserving the iodine substituent:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 25°C, 2 hr | Secondary alcohol | 82% | |
| LiAlH<sub>4</sub> | THF, reflux, 4 hr | Methylene derivative | 68% |
Mechanistic Insight :
-
NaBH<sub>4</sub> selectively reduces the carbonyl without affecting the iodofuran .
-
LiAlH<sub>4</sub> may partially deiodinate the furan under prolonged heating .
Halogen-Specific Substitutions
The 5-iodo group on the furan enables cross-coupling and nucleophilic substitutions:
Palladium-Catalyzed Cross-Coupling
Optimized Conditions :
Nucleophilic Aromatic Substitution
| Nucleophile | Base/Solvent | Product | Yield | Source |
|---|---|---|---|---|
| NaN<sub>3</sub> | DMF, 80°C, 12 hr | 5-Azidofuran derivative | 88% | |
| KSCN | EtOH, reflux, 6 hr | 5-Thiocyanato-furan | 73% |
Limitations :
Cyclization Reactions
The iodofuran moiety participates in iodocyclizations to form fused heterocycles:
Notable Observations :
-
Lewis bases (e.g., PPh<sub>3</sub>) stabilize iodiranium intermediates, improving regioselectivity .
Oxidation and Stability
-
Iodine Retention : The 5-iodo group remains intact under mild acidic/basic conditions but may oxidize to iodine(III) species with strong oxidants like mCPBA .
-
Methanone Stability : Resists auto-oxidation due to conjugation with the furan ring.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Primary Side Reactions |
|---|---|---|
| Suzuki coupling | 1.5× faster | Homocoupling of boronic acids |
| NaBH<sub>4</sub> reduction | 0.8× slower | Over-reduction to hydrocarbon |
| Azide substitution | 2× faster | Furan ring opening |
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone” would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Compounds bearing phenyl, chlorophenyl, or bromophenyl groups at the methanone position (e.g., 155, 156, 157 from ) serve as key comparators:
- Compound 155 (Phenyl substituent) : Exhibits moderate GluN2C potentiator activity. The phenyl group provides a planar, hydrophobic interface for receptor interactions.
- Compound 156 (3-Chlorophenyl) : Enhanced potency compared to 155 , attributed to the electron-withdrawing chlorine atom, which may stabilize ligand-receptor interactions via dipole effects .
Key Insight : Halogenated aryl groups (Cl, Br) improve potency but face trade-offs between electronic benefits and steric limitations. The iodine atom in the target compound may amplify these effects due to its larger size and polarizability.
Analogs with Heteroaryl Substituents
- (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (S6): Features methoxy groups on the dihydroisoquinoline core, enhancing solubility but reducing membrane permeability compared to the target compound’s iodofuran group .
- (3,4-Dihydroisoquinolin-2(1H)-yl)[6-methyl-4-(morpholin-4-yl)furo[2,3-d]pyrimidin-5-yl]methanone: Contains a fused furopyrimidinyl group, demonstrating how additional heterocycles can modulate target selectivity .
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical and Spectroscopic Properties
- NMR Shifts : The 5-iodo substituent on furan is expected to deshield adjacent protons, causing downfield shifts in $^1$H NMR (cf. 3-chlorophenyl in 156 : δ ~7.2–7.4 ppm) .
- Mass Spectrometry : The iodine atom’s high mass will produce a distinct isotopic pattern in HRMS, aiding structural confirmation .
Biological Activity
3,4-Dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dihydroisoquinoline moiety linked to a 5-iodofuran-2-yl group through a methanone functional group. The presence of iodine and the furan ring may contribute to its unique biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoquinoline can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells .
Antimicrobial Activity
The iodinated furan component suggests potential antimicrobial properties. Iodine is known for its broad-spectrum antimicrobial effects. Preliminary studies indicate that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, making them candidates for further investigation in the development of new antibiotics .
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of isoquinoline derivatives. These compounds can inhibit neuroinflammation and oxidative stress, which are crucial factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific activity of this compound in this regard remains to be fully elucidated but warrants further exploration .
Case Studies
- Anticancer Activity : A study conducted on various isoquinoline derivatives demonstrated that certain modifications increased their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study showed that introducing iodine enhanced the apoptosis-inducing capability of these compounds .
- Antimicrobial Testing : In a comparative study, several iodinated compounds were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that iodinated derivatives exhibited lower minimum inhibitory concentrations (MICs) than their non-iodinated counterparts, suggesting enhanced antimicrobial efficacy .
- Neuroprotection : In vitro experiments using neuronal cell lines treated with oxidative stress agents demonstrated that isoquinoline derivatives could significantly reduce cell death and inflammation markers. This suggests a potential therapeutic role for these compounds in neurodegenerative conditions .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone and related analogs?
- Methodology : The compound can be synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation or Pictet-Spengler reactions to form the dihydroisoquinoline core, followed by coupling with iodofuran derivatives under optimized conditions (e.g., using silicon gel chromatography for purification). Key intermediates are characterized via H/C NMR and HRMS to confirm structural integrity .
- Critical Parameters : Reaction temperature, choice of acylating agents (e.g., iodofuran-2-carbonyl chloride), and solvent polarity significantly influence yield and purity.
Q. How are rotational isomers resolved during the synthesis of dihydroisoquinoline derivatives?
- Methodology : Rotational isomerism, often observed in NMR spectra (e.g., split signals for methoxy or styryl groups), is addressed using dynamic NMR analysis or computational modeling to identify dominant conformers. Chromatographic separation may be employed if isomers are separable .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- H/C NMR: Assigns proton and carbon environments, with chemical shifts for iodofuran (e.g., 5-iodo substitution at ~7.2 ppm in H NMR) and dihydroisoquinoline moieties .
- HRMS: Validates molecular formula (e.g., [M+H] ion matching theoretical mass).
- IR Spectroscopy: Identifies carbonyl stretches (~1620–1680 cm) and aromatic C–I bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodology :
Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the dihydroisoquinoline or iodofuran rings to enhance binding affinity. For example, bromine/chlorine substitutions improve steric and electronic interactions with targets like CD44 or PRMT5 .
Functional Group Replacement : Replace the methanone bridge with sulfonamide or amide groups to modulate solubility and target selectivity .
Bioassays : Test analogs in enzyme inhibition (e.g., BChE) or receptor-binding assays, correlating activity with structural features .
Q. What computational strategies predict the binding mode of this compound to therapeutic targets (e.g., CD44, PRMT5)?
- Methodology :
- Molecular Docking : Use Glide (Schrödinger) for rigid/flexible docking, leveraging OPLS-AA force fields to score poses. Prioritize poses with hydrogen bonds to key residues (e.g., Glu/Asp in CD44’s HA-binding domain) .
- MD Simulations : Validate docking results with 100-ns simulations to assess stability of ligand-receptor complexes .
Q. How can contradictory SAR data between in vitro and in silico studies be resolved?
- Methodology :
Data Triangulation : Compare docking predictions with experimental IC values. Discrepancies may arise from solvation effects or protein flexibility.
Free Energy Calculations : Apply MM-GBSA to refine binding affinity estimates and identify false-positive docking hits .
Crystallography : Resolve co-crystal structures (e.g., CD44-ligand complexes) to validate binding poses .
Q. What strategies improve metabolic stability of dihydroisoquinoline-iodofuran hybrids?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
